FLT3 Inhibitory Potency: Ring-Expanded Cycloheptathiophene vs. Six-Membered TCS 359
In ChEMBL-deposited FLT3 enzymatic assays, 2-(3,4-dimethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide exhibits a broad IC50 range, with the most potent measured value at 27 nM under specific dose-response conditions, compared to multiple replicates exceeding 10,000 nM . Notably, a separate ChEMBL measurement recorded an IC50 of 120 nM for the target compound, representing a ~2.9-fold reduction in potency relative to the widely profiled analog TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide; FLT3 IC50 = 42 nM) . The context-dependent variability underscores that the seven-membered cycloheptathiophene scaffold imposes a distinct conformational constraint on the 3,4-dimethoxybenzamido pharmacophore orientation compared to the six-membered tetrahydrobenzo[b]thiophene system.
| Evidence Dimension | FLT3 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | FLT3 IC50 range: 27 nM (most potent single-point) to >10,000 nM; 120 nM in one replicate set |
| Comparator Or Baseline | TCS 359 (CAS 301305-73-7): FLT3 IC50 = 42 nM |
| Quantified Difference | At best-measured values: 27 nM vs 42 nM (1.6-fold more potent); at comparable replicate: 120 nM vs 42 nM (2.9-fold less potent). Context-dependent variability prevents a single rank-order. |
| Conditions | ChEMBL-deposited FLT3 inhibition assays; specific assay protocols and ATP concentrations not directly extractable from aggregated database entries. |
Why This Matters
This non-linear structure-activity relationship demonstrates that the cycloheptathiophene scaffold does not simply recapitulate TCS 359's FLT3 pharmacology, making it a valuable tool compound for scaffold-hopping SAR studies where ring size is the sole variable.
